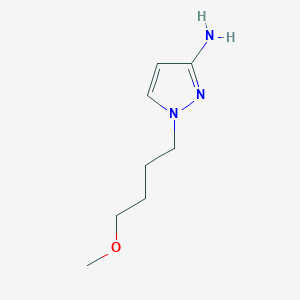![molecular formula C9H16O2 B1434956 (7-Oxaspiro[3.5]nonan-2-yl)methanol CAS No. 1896810-74-4](/img/structure/B1434956.png)
(7-Oxaspiro[3.5]nonan-2-yl)methanol
Übersicht
Beschreibung
“(7-Oxaspiro[3.5]nonan-2-yl)methanol” is a chemical compound with the CAS Number: 1896810-74-4 . It has a molecular weight of 156.22 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid . The compound’s country of origin is UA .Wissenschaftliche Forschungsanwendungen
Synthesis of Spirocyclic Oxindoles
Researchers have developed methods to synthesize diversely functionalized spirocyclic oxindoles using metal-mediated carbonyl-addition/cyclization reaction sequences. These spirocyclization precursors have shown significant promise in creating oxaspiro oxindoles, demonstrating the compound's utility in complex organic syntheses (Alcaide, Almendros, & Rodríguez-Acebes, 2006).
Spirocyclization of Secondary Allylic Alcohols
Another study highlights the Amberlyst-15-catalyzed intramolecular S_N2′ oxaspirocyclization of secondary allylic alcohols, leading to the total synthesis of spirocyclic ethers such as theaspirane and theaspirone. This method emphasizes the compound's role in facilitating efficient and novel synthetic pathways for creating spirocyclic frameworks (Young, Jung, & Cheng, 2000).
Anion-accelerated Oxy-Cope Rearrangement
The use of (7-Oxaspiro[3.5]nonan-2-yl)methanol derivatives in anion-accelerated oxy-Cope rearrangements has been studied to assess π-facial selectivity, indicating the compound's significance in understanding and manipulating stereoselective reactions (Yadav, Jeyaraj, & Parvez, 2000).
Synthesis of 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes
A novel route to 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes showcases the compound's versatility in accessing previously unknown symmetric and unsymmetric spiro compounds, which could have applications in various fields including drug discovery and materials science (Attanasi, Crescentini, Filippone, & Mantellini, 2001).
One-Pot Synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones
The development of a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones highlights the compound's utility in streamlined synthetic processes. This approach leverages Mn(III)-based reactions to efficiently create complex spirocyclic scaffolds, demonstrating the compound's utility in organic synthesis and potential applications in medicinal chemistry (Huynh, Nguyen, & Nishino, 2017).
Eigenschaften
IUPAC Name |
7-oxaspiro[3.5]nonan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSRKWAKUFAPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)



![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)
![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)

![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)
![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)
